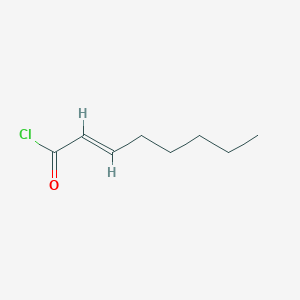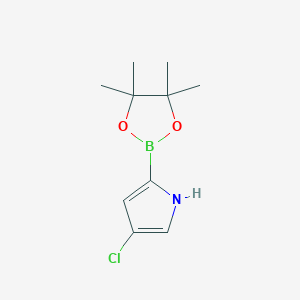![molecular formula C22H28N4O2 B13847884 N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide CAS No. 326914-09-4](/img/structure/B13847884.png)
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Indolinone Moiety: The indolinone moiety is introduced via a Knoevenagel condensation reaction between the pyrrole derivative and an indolinone precursor.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Desfluorosunitinib typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Desfluorosunitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the diethylaminoethyl side chain or the indolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of Desfluorosunitinib.
科学的研究の応用
Desfluorosunitinib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the reactivity and stability of pyrrole and indolinone derivatives.
Biology: The compound is investigated for its potential as a biochemical probe in cellular studies.
Medicine: Desfluorosunitinib is explored for its potential therapeutic effects, particularly in cancer research, due to its structural similarity to sunitinib.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of Desfluorosunitinib involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy. The molecular pathways involved include the inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).
類似化合物との比較
Similar Compounds
Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Desfluorosunitinib is unique due to the absence of a fluorine atom, which differentiates it from sunitinib. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to variations in its therapeutic efficacy and safety profile.
特性
CAS番号 |
326914-09-4 |
|---|---|
分子式 |
C22H28N4O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-5-26(6-2)12-11-23-22(28)20-14(3)19(24-15(20)4)13-17-16-9-7-8-10-18(16)25-21(17)27/h7-10,13,24H,5-6,11-12H2,1-4H3,(H,23,28)(H,25,27)/b17-13- |
InChIキー |
UJGXTMZILSGDLG-LGMDPLHJSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


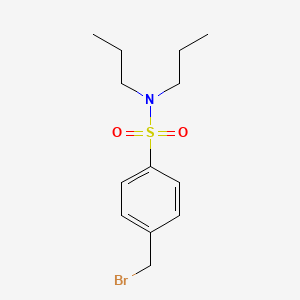



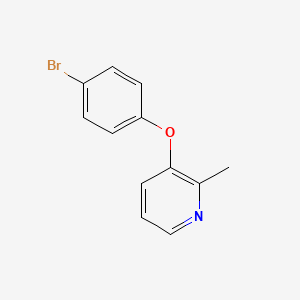

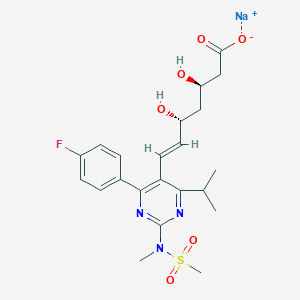

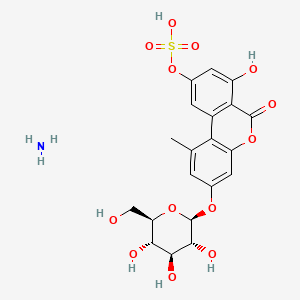
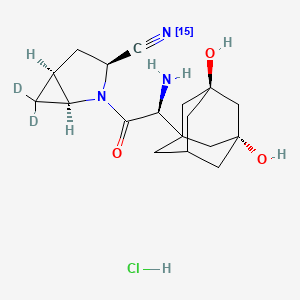
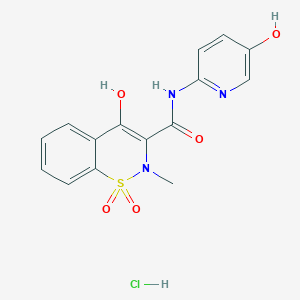
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
